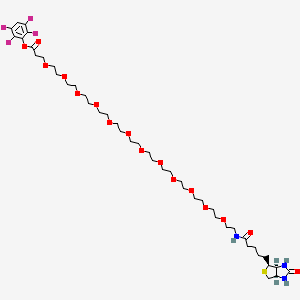
生物素-PEG12-TFP 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG12-TFP ester is a biotinylation reagent that reacts with amine (-NH2) compounds to form stable amide bonds. The compound consists of biotin, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. The PEG spacer imparts water solubility to the biotinylated molecule, making it useful in various biochemical applications .
科学研究应用
Biotin-PEG12-TFP ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of bioconjugates and polymers.
Biology: Facilitates the labeling of proteins, peptides, and other biomolecules for detection and purification.
Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the production of biotinylated reagents for various biochemical assays
作用机制
Target of Action
Biotin-PEG12-TFP ester is a biotinylation reagent . Its primary targets are amine (-NH2) compounds . These compounds are abundant in biological systems, particularly in proteins where they are present in the side chains of lysine residues .
Mode of Action
Biotin-PEG12-TFP ester reacts with amine (-NH2) compounds to form stable amide bonds . This reaction is facilitated by the tetrafluorophenyl (TFP) ester group in the compound, which is more reactive towards amines . The result is a covalently bound biotin moiety, which can be recognized and bound by proteins like avidin and streptavidin .
Biochemical Pathways
The primary biochemical pathway involved in the action of Biotin-PEG12-TFP ester is the biotinylation of proteins . This process involves the covalent attachment of biotin to proteins, which can significantly enhance the functionality of the proteins. For instance, biotinylated antibodies can amplify signal, thereby increasing the sensitivity of many assays .
Pharmacokinetics
This property can enhance the bioavailability of the compound, as it facilitates its distribution in aqueous biological systems .
Result of Action
The result of Biotin-PEG12-TFP ester’s action is the formation of biotinylated molecules . These molecules have enhanced functionality, as the biotin group is relatively small and typically allows the biotinylated proteins to retain their biological activity . Furthermore, biotinylated proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .
Action Environment
The action of Biotin-PEG12-TFP ester is influenced by environmental factors such as pH. The compound has optimal reactivity in the pH range of 7.5 – 8.5 . Additionally, the TFP ester group is more hydrolytically stable than the corresponding NHS ester, providing better labeling of peptides, proteins, and other biomolecules .
生化分析
Biochemical Properties
Biotin-PEG12-TFP ester plays a crucial role in biochemical reactions by facilitating the covalent attachment of biotin to various biomoleculesThe TFP ester moiety of Biotin-PEG12-TFP ester reacts with free primary amines, such as those on the side chain of lysine residues in proteins, forming a stable amide bond . This interaction allows for the efficient labeling of peptides, proteins, and other biomolecules without causing protein aggregation . The biotin moiety of Biotin-PEG12-TFP ester is used in various applications, including affinity chromatography, enzyme-linked immunosorbent assays (ELISA), and pull-down assays .
Cellular Effects
Biotin-PEG12-TFP ester influences various cellular processes by enabling the biotinylation of proteins and other biomolecules. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study protein-protein interactions, track protein localization, and monitor changes in protein expression levels . The presence of the biotin moiety allows for the specific binding of biotinylated molecules to avidin or streptavidin, facilitating the detection and analysis of these molecules in cellular assays .
Molecular Mechanism
The molecular mechanism of Biotin-PEG12-TFP ester involves the formation of a stable amide bond between the TFP ester moiety and primary amines on biomolecules. This reaction occurs under mild conditions, typically at a pH range of 7.5 to 8.5, and results in the covalent attachment of the biotin moiety to the target molecule . The biotinylated molecules can then interact with avidin or streptavidin, which have a high affinity for biotin, allowing for the specific detection and isolation of these molecules . This mechanism is widely used in various biochemical and molecular biology applications, including protein purification, immunoassays, and cell imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin-PEG12-TFP ester can change over time due to factors such as stability and degradation. The TFP ester moiety of Biotin-PEG12-TFP ester is more hydrolytically stable than NHS esters, providing better long-term stability in aqueous environments . The compound should be stored under appropriate conditions to prevent degradation and maintain its reactivity. Long-term studies have shown that Biotin-PEG12-TFP ester can be used for extended periods without significant loss of activity, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of Biotin-PEG12-TFP ester can vary with different dosages in animal models. At lower dosages, the compound effectively biotinylates target biomolecules without causing adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage of Biotin-PEG12-TFP ester in animal studies to achieve the desired biotinylation without causing harm to the animals .
Metabolic Pathways
Biotin-PEG12-TFP ester is involved in metabolic pathways related to biotinylation. The compound interacts with enzymes and cofactors that facilitate the covalent attachment of biotin to target biomolecules . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving biotin-dependent enzymes . The biotin moiety of Biotin-PEG12-TFP ester can also be used to study the metabolism of biotinylated molecules and their role in cellular processes .
Transport and Distribution
Biotin-PEG12-TFP ester is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol (PEG) linker of Biotin-PEG12-TFP ester enhances its solubility and stability, allowing for efficient transport and distribution in biological systems . The biotin moiety can also facilitate the specific localization of biotinylated molecules to target tissues or cellular compartments through interactions with avidin or streptavidin .
Subcellular Localization
The subcellular localization of Biotin-PEG12-TFP ester is influenced by its interactions with targeting signals and post-translational modifications. The biotin moiety can direct biotinylated molecules to specific compartments or organelles within the cell, depending on the presence of targeting signals . This localization can affect the activity and function of the biotinylated molecules, allowing for the study of their roles in various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG12-TFP ester involves the conjugation of biotin with a PEG spacer, followed by the attachment of the TFP ester. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The PEG spacer is activated with TFP ester, which reacts with the primary amine group of biotin to form the final product .
Industrial Production Methods: Industrial production of Biotin-PEG12-TFP ester follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including chromatography, to ensure high purity and yield. The product is then lyophilized and stored under controlled conditions to maintain stability .
化学反应分析
Types of Reactions: Biotin-PEG12-TFP ester primarily undergoes substitution reactions. The TFP ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH range of 7.5 to 8.5.
Major Products: The major product of the reaction is a biotinylated molecule, where the biotin-PEG12 moiety is covalently attached to the target molecule via an amide bond .
相似化合物的比较
Azido-dPEG12-TFP ester: Similar in structure but contains an azide group instead of biotin, used for click chemistry applications.
DBCO-dPEG12-TFP ester: Contains a dibenzylcyclooctyne (DBCO) group, used for copper-free click chemistry.
Uniqueness: Biotin-PEG12-TFP ester is unique due to its biotin moiety, which allows for strong and specific binding to avidin or streptavidin. This property makes it highly valuable in applications requiring biotin-avidin interactions, such as affinity purification and detection assays .
属性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIPJSYUMZZNU-XRBIJUOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69F4N3O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
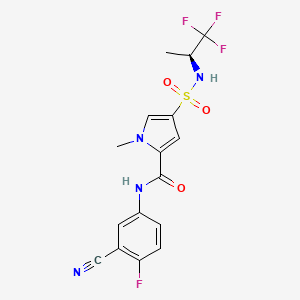


![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)
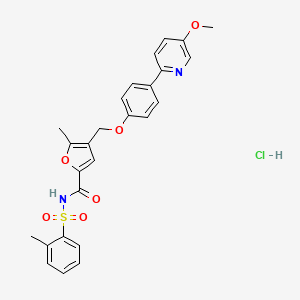
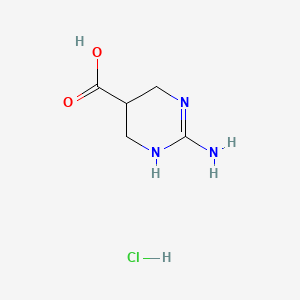
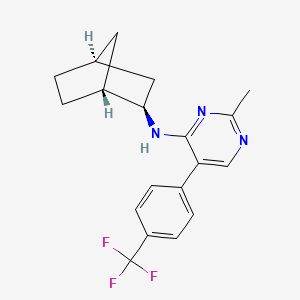
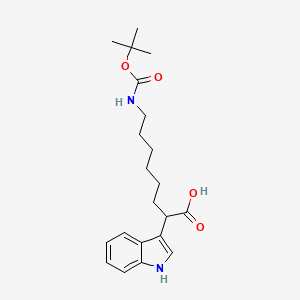
![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
